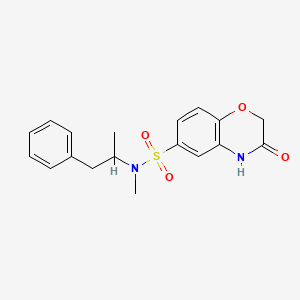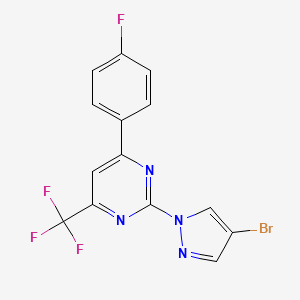
2-(4-bromo-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-(4-bromo-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C14H7BrF4N4 and its molecular weight is 387.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.97902 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound is often synthesized and evaluated for its potential in medicinal chemistry, especially targeting specific mutations or conditions. For instance, Radi et al. (2013) explored pyrazolo[3,4-d]pyrimidines, closely related to the query compound, for their activity against the Bcr-Abl T315I mutant, a significant target in leukemia treatment. Their study showcased the importance of specific substituents for interaction with the mutant, leading to the synthesis of derivatives with promising biological activities and ADME properties, highlighting the potential of such compounds in developing leukemia therapies (Radi et al., 2013).
Material Science Applications
In material sciences, the integration of such compounds with specific moieties can lead to the development of novel materials with desirable properties. For example, Tigreros et al. (2021) synthesized and studied new intramolecular charge transfer (ICT) fluorophores incorporating triphenylamine and pyrazolo[1,5-a]pyrimidine units. These compounds exhibited significant photophysical properties, such as high fluorescence quantum yields and solvatochromism, suggesting their utility in designing advanced materials for optical and electronic applications (Tigreros et al., 2021).
Anticancer and Anti-inflammatory Agents
Further exploring its applications in medicinal chemistry, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. Their findings indicated that specific derivatives exhibited cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes. This highlights the compound's framework as a valuable scaffold for developing dual-function agents with potential therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).
Diagnostic and Therapeutic Research
Compounds structurally related to the query compound have also been evaluated for their role in diagnostic and therapeutic research. Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein (TSPO), an early biomarker of neuroinflammatory processes. Their research involved synthesizing fluoroalkyl- and fluoroalkynyl- analogs, demonstrating subnanomolar affinity for TSPO, highlighting the compound's potential in developing PET radiotracers for diagnosing neuroinflammation (Damont et al., 2015).
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF4N4/c15-9-6-20-23(7-9)13-21-11(5-12(22-13)14(17,18)19)8-1-3-10(16)4-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDGOULPWCDNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N3C=C(C=N3)Br)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxamide](/img/structure/B4507913.png)
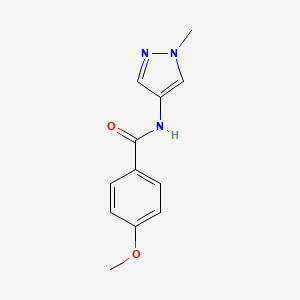
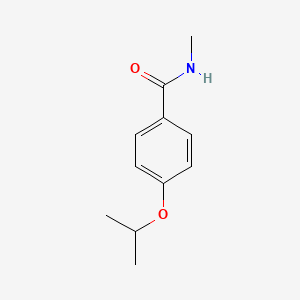
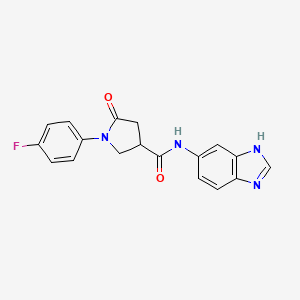
![3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate](/img/structure/B4507953.png)
![N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4507960.png)
![1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4507971.png)
![N-[4-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B4507981.png)
![1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507984.png)
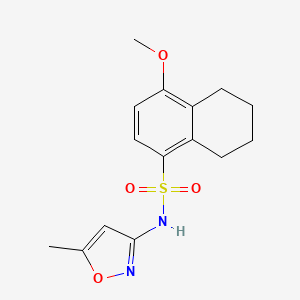
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone](/img/structure/B4508007.png)
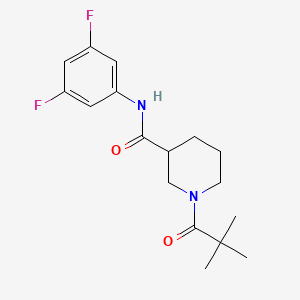
![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508022.png)
